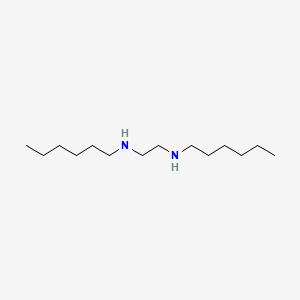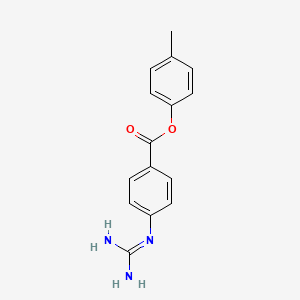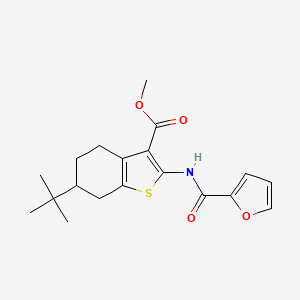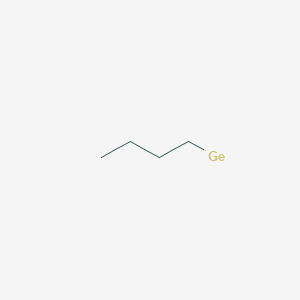
N-Butylgermane
Descripción general
Descripción
N-Butylgermane is an organogermanium compound with the chemical formula C4H9GeH3 It is a colorless liquid that is used in various chemical reactions and industrial applications
Métodos De Preparación
N-Butylgermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with butyllithium. The reaction proceeds as follows: [ \text{GeCl}_4 + 4 \text{LiC}_4\text{H}_9 \rightarrow \text{Ge(C}_4\text{H}_9\text{)}_4 + 4 \text{LiCl} ] This method is similar to the synthesis of tetrabutylsilane .
Another method involves the use of metal-organic chemical vapor deposition (MOCVD). In this process, this compound is used as a precursor for the deposition of germanium nanowires. The reaction conditions typically involve temperatures ranging from 390 to 480°C at atmospheric pressure .
Análisis De Reacciones Químicas
N-Butylgermane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of germanium dioxide, while reduction can produce germanium hydrides .
Aplicaciones Científicas De Investigación
N-Butylgermane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a reducing agent in various chemical reactions.
Biology: Research on germanium compounds, including this compound, has explored their potential biological activities and therapeutic applications.
Medicine: Germanium compounds have been studied for their potential use in medical treatments, although specific applications of this compound in medicine are still under investigation.
Industry: this compound is used in the production of germanium nanowires and other nanomaterials.
Mecanismo De Acción
The mechanism of action of N-Butylgermane involves its interaction with various molecular targets and pathways. As a reducing agent, it donates electrons to other molecules, facilitating reduction reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
N-Butylgermane can be compared with other similar compounds, such as:
Tetra-n-butylgermane: This compound has a similar structure but contains four butyl groups attached to germanium.
Tri-n-butylgermane: This compound has three butyl groups attached to germanium and is known for its effectiveness as a reducing agent.
Di-n-butylgermane: This compound contains two butyl groups attached to germanium and is used in various chemical reactions.
This compound is unique in its specific reactivity and applications, particularly in the synthesis of germanium nanowires and its use as a reducing agent.
Propiedades
InChI |
InChI=1S/C4H9Ge/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLTMBZNXIUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)
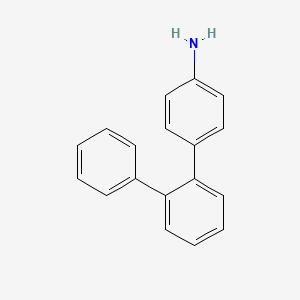
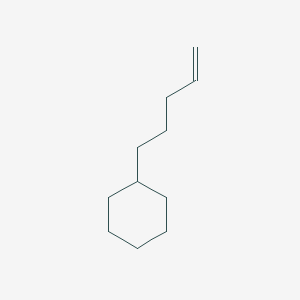
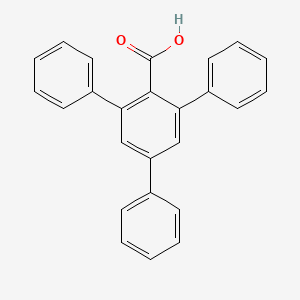
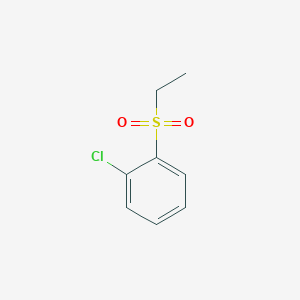
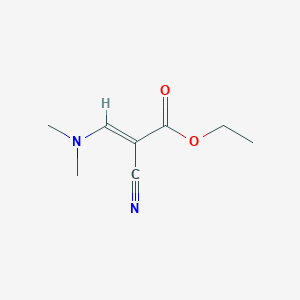
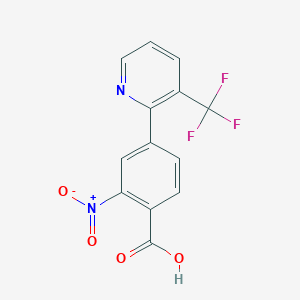
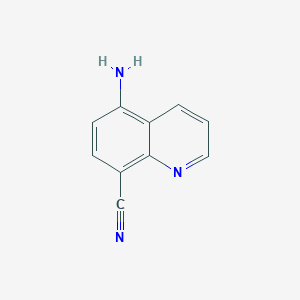

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)
